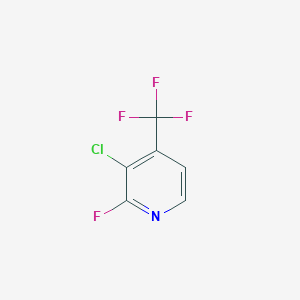

2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,2-difluoro-3-hydroxyacids, closely related to 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride, can be achieved through a mild and efficient process. This involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. The method is notable for its selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond, providing good to excellent yields using hexafluoro-2-propanol as a fluorine source (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

Although specific analyses detailing the molecular structure of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride were not directly found, the synthesis process and the molecular interactions within similar compounds provide valuable insights into its structural characteristics. The selective reactions and the molecular configurations of related difluoro compounds suggest a significant influence of the difluoro groups on the molecular architecture and stability.

Chemical Reactions and Properties

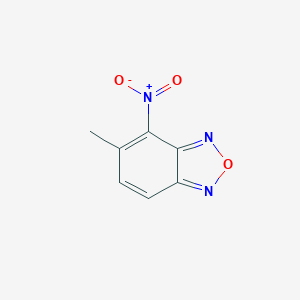

The electrochemical fluorination of nitrogen-containing carboxylic acids demonstrates the potential for generating key precursors to soft-type fluorochemicals. This process yields perfluoroacid fluorides with considerable surface tension lowering in aqueous solutions, highlighting the reactivity and utility of fluorinated compounds in chemical synthesis and applications (Abe et al., 1992).

Applications De Recherche Scientifique

Vibrational Spectroscopy and Polymorphism in Drug Development

A study utilized vibrational spectroscopy and thermal analysis to characterize the polymorphism of a related tetralin derivative, aiming at cardiovascular disease treatment. This research highlighted the importance of identifying different polymorphs of pharmaceutical compounds, which can significantly affect drug efficacy and stability. The study's findings are crucial for understanding the manufacturing and storage conditions that may influence drug polymorphism (Taddei, Torreggiani, & Fini, 2002).

Synthetic Methodologies

Research on synthetic methodologies has led to the development of new processes for creating 2,2-difluoro-3-hydroxyacids. One study presented a novel, efficient synthesis approach via selective haloform reactions, offering a convenient pathway for producing long-chain 2,2-difluoro-3-hydroxyacids. This method is marked by its simplicity, good yields, and the use of inexpensive reagents, demonstrating the synthetic versatility of fluorinated compounds (Jiménez, Bosch, & Guerrero, 2005).

Advanced Materials Development

Fluorinated compounds have also been explored for creating advanced materials. For example, novel copolymers incorporating difluoro and chlorofluoro elements have been synthesized, showing high glass transition temperatures and potential for high-performance applications. Such materials are of interest for their unique properties, including thermal stability and solubility in various solvents, which are valuable in many industrial applications (Kharas et al., 2000).

Fluorescence Applications

In the realm of fluorescence, the compound's derivatives have been investigated for potential applications. A study explored the conjugation of naphthalene derivatives with amino acids, leading to highly fluorescent compounds suitable for biological assays. Such research underscores the utility of fluorinated compounds in developing novel fluorescent markers for scientific and medical diagnostics (Frade et al., 2007).

Propriétés

IUPAC Name |

2,2-difluoro-3-(methylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2.ClH/c1-7-2-4(5,6)3(8)9;/h7H,2H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPGSAKVSPCHEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

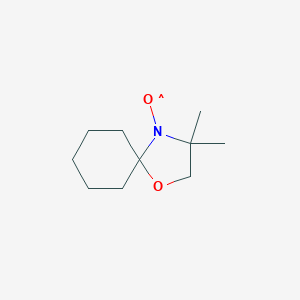

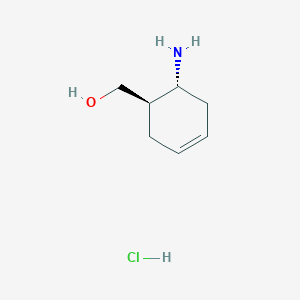

![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)